molecular formula C18H18FN3O B4665177 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea

Cat. No.: B4665177
M. Wt: 311.4 g/mol
InChI Key: VHNPZHKPNGOIPI-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-12-3-2-4-15(9-12)22-18(23)20-8-7-13-11-21-17-6-5-14(19)10-16(13)17/h2-6,9-11,21H,7-8H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPZHKPNGOIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea typically involves the following steps:

    Synthesis of 5-fluoroindole: The starting material, 5-fluoroindole, can be synthesized through a halogenation reaction of indole using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Formation of the ethyl linker: The 5-fluoroindole is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate (K2CO3) to form the 2-(5-fluoro-1H-indol-3-yl)ethyl intermediate.

    Urea formation: The final step involves the reaction of the intermediate with 3-methylphenyl isocyanate to form N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced indole derivatives.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer, antiviral, and anti-inflammatory therapies.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole moiety.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, such as serotonin receptors, and enzymes, such as cytochrome P450. The fluorine atom may enhance binding affinity and selectivity for certain targets, while the urea group can form hydrogen bonds with amino acid residues in the active sites of proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea: Similar structure with a chlorine atom instead of fluorine.

    N-[2-(5-bromo-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea: Similar structure with a bromine atom instead of fluorine.

    N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and binding affinity of compounds, making this compound potentially more effective in its applications compared to its analogs with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea

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